molecular formula C6H13NO3 B1674367 Hydroxyisoleucine CAS No. 55399-93-4

Hydroxyisoleucine

Cat. No. B1674367
CAS RN: 55399-93-4
M. Wt: 147.17 g/mol
InChI Key: OSCCDBFHNMXNME-YUPRTTJUSA-N
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Description

4-Hydroxyisoleucine is a non-proteinogenic amino acid extracted and purified from fenugreek seeds . It is known in traditional medicine for its antidiabetic properties . It increases glucose-induced insulin release, in the concentration range of 100 μmol/l to 1 mmol/l, through a direct effect on isolated islets of Langerhans from both rats and humans .


Molecular Structure Analysis

The density functional theory (DFT) study provided support to the findings obtained from drug-like property predictions . The calculated structures of the seven isomers of 4-hydroxyisoleucine, structural parameters for the lowest-lying isomer, its NBO charges, FMOs, and MEP were computed at the B3LYP/Def2TZVP level with the implicit water effects .


Chemical Reactions Analysis

The 4-hydroxyisoleucine molecule can behave both as a nucleophilic and electrophilic agent in chemical reactions . Also, these MEP accumulations imply the possibility of intermolecular interactions for this compound .


Physical And Chemical Properties Analysis

4-Hydroxyisoleucine is compliant with important drug-like physicochemical properties and pharma giants’ drug-ability rules like Lipinski’s, Pfizer, and GlaxoSmithKline (GSK) rules . It has a molecular formula of C6H13NO3 and a molecular weight of 147.17 .

Scientific Research Applications

Biosynthesis and Production

  • 4-Hydroxyisoleucine Production in Corynebacterium glutamicum : Research demonstrated the conversion of L-isoleucine to 4-Hydroxyisoleucine (4-HIL) in Corynebacterium glutamicum using L-isoleucine dioxygenase gene, highlighting an efficient strategy for 4-HIL production through fermentation. This study showcased the improvement of 4-HIL production under corn steep liquor limitation, indicating the potential for scalable biosynthesis of 4-HIL (Shi, Niu, & Fang, 2015).
  • Engineering Enzymes for Improved 4-HIL Production : A study on enhancing the thermostability and activity of L‐isoleucine hydroxylase in Bacillus subtilis for efficient 4-HIL production. This research contributed to advancing industrial-scale production capabilities for 4-HIL (Qiao et al., 2019).

Pharmacological Effects

  • Insulin Secretion and Diabetes Treatment : Research on 4-HIL's insulinotropic activity revealed its potential in treating diabetes. 4-HIL extracted from fenugreek seeds stimulated glucose-induced insulin secretion, suggesting its utility as a novel drug for non-insulin-dependent diabetes mellitus treatment (Sauvaire et al., 1998).
  • Improvement of Insulin Resistance : A study indicated that 4-HIL could enhance insulin resistance by promoting mitochondrial biogenesis. This highlights 4-HIL's role in improving blood lipid profiles and glucose tolerance, further positioning it as an antidiabetic agent (Rawat et al., 2014).

Structural and Mechanistic Insights

  • Hydroxyl Amino Acids and Biocatalysts : The study on hydroxy amino acids, including 4-HIL, discussed their valuable properties in biotechnology and pharmaceuticals. It also explored the catalytic mechanisms of enzymes involved in hydroxy amino acid synthesis, crucial for advancing the industrial synthesis of chiral pharmaceuticals (Sun et al., 2018).

Biotechnological Applications

  • Metabolic Engineering for High Production : Research on metabolic engineering in Corynebacterium glutamicum aimed at high production of 4-HIL. This involved optimizing the TCA cycle and balancing carbon flux, achieving the highest production and yield of 4-HIL reported (Zhang et al., 2018).

Safety And Hazards

4-Hydroxyisoleucine is predicted to have satisfactory cell permeability . Blood-brain barrier permeation may add central nervous system (CNS) effects, while a very slight probability of being CYP2C9 substrate exists . None of the well-known toxicities were predicted in silico, being congruent with wet lab results, except for a “very slight risk” for respiratory toxicity predicted .

Future Directions

4-Hydroxyisoleucine is a potential drug for diabetes and weight control . It is a very logical approach to proceed further with a detailed pharmacokinetics and drug development process for 4-hydroxyisoleucine . The beneficial effects observed are related to the regulation of blood glucose, plasma triglycerides, total cholesterol, free fatty acid levels, and the improvement of liver function .

properties

IUPAC Name

(2S,3R,4S)-2-amino-4-hydroxy-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCCDBFHNMXNME-YUPRTTJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203947
Record name Hydroxyisoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxyisoleucine

CAS RN

55399-93-4
Record name (2S,3R,4S)-4-Hydroxyisoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55399-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyisoleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055399934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyisoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYISOLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SWT01T54O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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